molecular formula C₂₃H₁₁Cl₆N₅O₂ B1144597 N,N'-[6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diyl]bis[2,3-dichlorobenzamide CAS No. 1373393-59-9

N,N'-[6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diyl]bis[2,3-dichlorobenzamide

Cat. No.: B1144597
CAS No.: 1373393-59-9
M. Wt: 602.08
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Description

N,N'-[6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diyl]bis[2,3-dichlorobenzamide is a byproduct formed during the synthesis of lamotrigine, a broad-spectrum antiepileptic drug. Lamotrigine is used to treat partial seizures, primary and secondary tonic-clonic seizures, and seizures associated with Lennox-Gastaut syndrome. It also acts as a mood stabilizer and is approved for maintenance treatment of bipolar type I disorder .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lamotrigine impurity H involves multiple steps, including the use of various reagents and catalysts. One common method involves the reaction of 2,3-dichlorobenzoyl chloride with 3,5-diamino-1,2,4-triazine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature .

Industrial Production Methods

In industrial settings, the production of lamotrigine impurity H is often monitored and controlled using high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The process involves optimizing reaction conditions such as temperature, pH, and solvent composition to minimize the formation of impurities .

Chemical Reactions Analysis

Types of Reactions

N,N'-[6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diyl]bis[2,3-dichlorobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .

Scientific Research Applications

N,N'-[6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diyl]bis[2,3-dichlorobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of lamotrigine impurity H is not well-documented. it is believed to interact with similar molecular targets as lamotrigine, including voltage-sensitive sodium channels. By inhibiting these channels, it may reduce the release of excitatory neurotransmitters like glutamate, thereby exerting anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

  • Lamotrigine impurity A
  • Lamotrigine impurity B
  • Lamotrigine impurity C
  • Lamotrigine impurity D
  • Lamotrigine impurity E
  • Lamotrigine impurity F
  • Lamotrigine impurity G

Uniqueness

N,N'-[6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diyl]bis[2,3-dichlorobenzamide is unique due to its specific chemical structure and formation pathway. Unlike other impurities, it is formed under specific reaction conditions and may have distinct chemical and biological properties .

Biological Activity

N,N'-[6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diyl]bis[2,3-dichlorobenzamide] is a compound derived from the synthesis of lamotrigine, an antiepileptic drug. This compound has garnered interest due to its potential biological activities and implications in pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial properties and interactions with cellular components.

Chemical Structure

The compound's chemical structure can be represented as follows:

  • IUPAC Name : 2,3-dichloro-N-[3-[(2,3-dichlorobenzoyl)amino]-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]benzamide
  • Molecular Formula : C23H18Cl6N4O2
  • Molecular Weight : 525.20 g/mol

Biological Activity Overview

Research indicates that this compound] exhibits various biological activities:

  • Antimicrobial Activity
    • Studies have shown that related compounds exhibit significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing limited effectiveness against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .
    • The compound's structure suggests potential interactions with bacterial cell walls or metabolic pathways that could inhibit growth.
  • Anticancer Potential
    • Compounds structurally similar to triazines have been investigated for their anticancer properties. For instance, derivatives of triazolethiones have shown activity against various cancer cell lines .
    • Preliminary studies suggest that this compound] may influence cell proliferation and apoptosis in cancer models.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of several triazine derivatives against common pathogenic bacteria. The results indicated that compounds with similar structural motifs to this compound] exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against S. aureus and B. subtilis, while showing MIC values above 256 µg/mL for Gram-negative bacteria .

Case Study 2: Cytotoxicity Against Cancer Cells

In another investigation focusing on the cytotoxic effects of triazine derivatives on human cancer cell lines (such as MCF-7 and HCT-116), several compounds demonstrated IC50 values indicating significant antiproliferative effects. For instance:

  • Compound A (structurally similar to the target compound) had an IC50 of 27.3 µM against MCF-7 cells.
  • These findings suggest that this compound] may possess similar cytotoxic properties warranting further investigation .

Research Findings Summary Table

Activity TypeTest Organism/Cancer CellResultReference
AntibacterialStaphylococcus aureusMIC = 32 µg/mL
AntibacterialBacillus subtilisMIC = 64 µg/mL
AnticancerMCF-7IC50 = 27.3 µM
AnticancerHCT-116IC50 = 6.2 µM

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N,N'-[6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diyl]bis[2,3-dichlorobenzamide], and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves coupling 2,3-dichlorobenzamide derivatives to a triazine core. A reflux-based approach using absolute ethanol and glacial acetic acid as a catalyst (5 drops per 0.001 mol substrate) under 4-hour reflux conditions is effective for forming the triazine backbone . Alternative routes, such as nitric acid-mediated oxidation of 2,3-dichlorotoluene under high pressure (5–15 kg/cm²) and temperature (110–160°C), can generate intermediates like 2,3-dichlorobenzoic acid, which are critical for subsequent amidation steps . Solvent choice (polar aprotic solvents enhance nucleophilic substitution) and stoichiometric ratios (1:1 for triazole/benzaldehyde derivatives) significantly impact yield.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the triazine ring and benzamide groups. Aromatic proton signals in the 7.0–8.5 ppm range (DMSO-d6) indicate dichlorophenyl groups .
  • HPLC : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to assess purity (>98% by area normalization) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 526.93 for C21H11Cl6N5O2) and detects impurities like dechlorinated byproducts .

Q. How can researchers validate the compound's stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC; amide bonds are prone to hydrolysis under acidic/basic conditions .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >200°C for triazine derivatives) .

Advanced Research Questions

Q. How does the electronic configuration of substituents (e.g., Cl, benzamide) affect the compound's pharmacological activity?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations to map electron density on the triazine ring. Chlorine’s electron-withdrawing effect enhances electrophilicity, potentially increasing interactions with voltage-gated sodium channels (similar to lamotrigine’s mechanism) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying halogen positions (e.g., 2,4-dichloro vs. 3,5-dichloro). Test inhibitory activity in neuronal cell lines using patch-clamp assays .

Q. What strategies resolve discrepancies between in vitro efficacy and in vivo pharmacokinetic data?

  • Methodological Answer :

  • Bioavailability Optimization : If poor oral absorption is observed (e.g., low Cmax in rodent models), modify formulation using lipid-based nanoemulsions or co-solvents (PEG 400) to enhance solubility .
  • Metabolic Profiling : Use LC-MS/MS to identify metabolites in hepatic microsomes. For example, glucuronidation at the triazine amine group (mediated by UGT1A4) may reduce bioavailability .

Q. What advanced analytical techniques can detect trace impurities (e.g., dichlorinated byproducts) in synthesized batches?

  • Methodological Answer :

  • LC-HRMS : Couple liquid chromatography with high-resolution mass spectrometry to identify impurities at <0.1% levels. Key markers include dechlorinated species (m/z shifts by -35/37 Da) .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and identify polymorphic forms affecting solubility .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound's cytotoxicity in different cell lines?

  • Methodological Answer :

  • Dose-Response Validation : Re-test cytotoxicity across multiple cell lines (e.g., HEK293, SH-SY5Y) using standardized MTT assays. Ensure consistent dosing (e.g., 1–100 µM, 48-hour exposure) .
  • Mechanistic Studies : Use RNA-seq to identify differential gene expression (e.g., apoptosis markers like BAX/BCL-2) in sensitive vs. resistant lines .

Q. Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating anticonvulsant activity, given structural similarities to lamotrigine?

  • Methodological Answer :

  • Maximal Electroshock (MES) Test : Administer the compound (10–50 mg/kg, i.p.) to rodents. Measure seizure suppression; effective doses reduce tonic hindlimb extension by >50% .
  • Kindling Models : Use pentylenetetrazole (PTZ)-induced seizures to assess prophylaxis against generalized seizures .

Properties

IUPAC Name

2,3-dichloro-N-[3-[(2,3-dichlorobenzoyl)amino]-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H11Cl6N5O2/c24-13-7-1-4-10(16(13)27)19-20(30-21(35)11-5-2-8-14(25)17(11)28)31-23(34-33-19)32-22(36)12-6-3-9-15(26)18(12)29/h1-9H,(H2,30,31,32,34,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGAPUQPXJNKBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)NC(=O)C3=C(C(=CC=C3)Cl)Cl)NC(=O)C4=C(C(=CC=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H11Cl6N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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